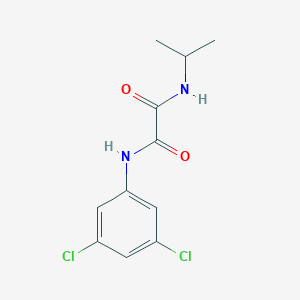
3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one
説明
3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one, also known as CB-PIC, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. CB-PIC belongs to the class of imidazolones, which have been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one may exert its biological effects through the inhibition of certain enzymes and signaling pathways. 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer cell invasion. 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of pro-inflammatory cytokines. 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to increase the activity of antioxidant enzymes, which may help protect cells from oxidative stress.
実験室実験の利点と制限
3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has also been shown to have low toxicity, making it a safe compound to use in experiments. However, 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has some limitations. It is a relatively new compound, and its biological effects have not been fully characterized. Additionally, 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one may have different effects depending on the cell type and experimental conditions used.
将来の方向性
There are several future directions for research on 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one as a potential anti-cancer agent. Further studies are needed to determine the optimal dosage and administration of 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one for cancer treatment. Another area of interest is the potential use of 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one as an anti-inflammatory agent for the treatment of diseases such as arthritis and colitis. Additionally, more research is needed to fully understand the mechanism of action of 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one and its effects on different signaling pathways. Overall, 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has shown promising potential for therapeutic use, and further research is needed to fully explore its biological properties.
科学的研究の応用
3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has been studied extensively for its potential therapeutic properties. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 3-amino-5-(4-chlorobenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria.
特性
IUPAC Name |
(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-11(7-9-13)10-14-16(21)20(18)15(19-14)12-4-2-1-3-5-12/h1-10H,18H2/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBHMPLNFQZLHE-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-amino-5-[(4-chlorophenyl)methylidene]-2-phenylimidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B4767021.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4767031.png)
![4-methyl-3-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4767034.png)
![3-ethyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4767048.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-benzylacetamide](/img/structure/B4767054.png)
![1-butyl-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4767055.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4767072.png)

![6-[3-(4-morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4767095.png)

![5-{4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4767111.png)
![1-[2-(4-fluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4767130.png)
![4-(4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B4767132.png)